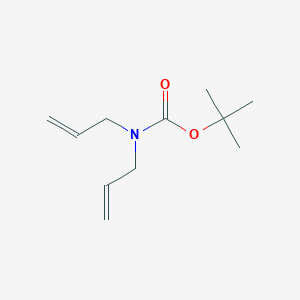

tert-Butyl N,N-diallylcarbamate

Vue d'ensemble

Description

tert-Butyl N,N-diallylcarbamate: is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is a protected amine, often used in organic synthesis due to its stability and reactivity . The compound is characterized by the presence of a tert-butyl group and two allyl groups attached to a carbamate moiety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl N,N-diallylcarbamate can be synthesized through the reaction of diallylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl N,N-diallylcarbamate undergoes various chemical reactions, including:

Ring-Closing Metathesis (RCM): This reaction involves the formation of cyclic compounds through the action of metathesis catalysts.

Substitution Reactions: The allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hoveyda-Grubbs Catalyst: Used in ring-closing metathesis reactions.

Bases (e.g., Triethylamine): Used in the synthesis of this compound.

Major Products Formed:

Heterocyclic Compounds: Formed through ring-closing metathesis reactions.

Substituted Carbamates: Formed through substitution reactions.

Applications De Recherche Scientifique

Organic Synthesis

TBDAC serves as a key intermediate in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Its unique structure allows it to participate in multiple reactions, including:

- Ring-Closing Metathesis (RCM) : TBDAC is utilized in RCM reactions, facilitated by catalysts such as Hoveyda-Grubbs type catalysts. This method enhances the formation of cyclic compounds with high yields .

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of various functional groups into organic molecules .

Medicinal Chemistry

TBDAC has been investigated for its potential role in drug development. It acts as a precursor in synthesizing enzyme inhibitors that target specific biological pathways, particularly in cancer treatment and microbial infections . Notably, it has been linked to the synthesis of potent inhibitors of enzymes such as 5'-methylthioadenosine phosphorylase (MTAP), which is involved in the metabolism of adenine derivatives .

Data Table: Summary of Applications

Case Study 1: Synthesis of Heterocycles

A study demonstrated the effectiveness of TBDAC in synthesizing complex heterocycles through RCM reactions. The authors reported high yields and selectivity when utilizing TBDAC with Hoveyda-Grubbs catalysts, showcasing its utility in creating valuable chemical scaffolds for drug discovery .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of MTAP highlighted TBDAC's role as a precursor for synthesizing transition state analogs that exhibit potent inhibitory effects against bacterial enzymes. These findings suggest that TBDAC derivatives could lead to novel therapeutic agents against resistant bacterial strains .

Mécanisme D'action

The mechanism of action of tert-butyl N,N-diallylcarbamate primarily involves its reactivity as a protected amine. The tert-butyl group provides steric hindrance, protecting the amine functionality during chemical reactions . The allyl groups can undergo various transformations, enabling the synthesis of complex molecules .

Comparaison Avec Des Composés Similaires

tert-Butyl carbamate: Similar in structure but lacks the allyl groups.

Diallylamine: Contains allyl groups but lacks the tert-butyl carbamate moiety.

Uniqueness: tert-Butyl N,N-diallylcarbamate is unique due to the combination of a tert-butyl group and two allyl groups attached to a carbamate moiety. This structure provides both stability and reactivity, making it a versatile compound in organic synthesis .

Activité Biologique

Introduction

tert-Butyl N,N-diallylcarbamate (TBDAC) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in the synthesis of heterocyclic compounds. This article reviews the biological activity of TBDAC, focusing on its mechanisms, applications, and relevant research findings.

TBDAC is characterized by its molecular formula and is typically used in organic synthesis. It acts as a protected amine and is involved in various chemical reactions, including ring-closing metathesis (RCM) . The compound's structure allows it to interact with biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of TBDAC is primarily attributed to its ability to form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This mechanism is crucial for its application as an enzyme inhibitor in various biochemical pathways.

Enzyme Inhibition

Research indicates that TBDAC and its derivatives can act as potent inhibitors for specific enzymes, particularly those involved in metabolic pathways. For example, studies have shown that compounds similar to TBDAC exhibit strong inhibitory effects on E. coli MTAN (methylthioadenosine nucleosidase) and human MTAP (methylthioadenosine phosphorylase), with binding affinities in the femtomolar to picomolar range .

Case Studies

- Inhibition of MTA Pathway Enzymes :

-

Antiparasitic Activity :

- Research focused on trypanosomiasis has explored the role of TBDAC derivatives as inhibitors against rhodesain, an important enzyme in Trypanosoma brucei. The development of novel inhibitors based on TBDAC showed promising results in inhibiting rhodesain activity, highlighting its potential use in treating this parasitic disease .

Applications

TBDAC's versatility extends beyond enzyme inhibition; it serves as a valuable building block in organic synthesis:

- Synthesis of Heterocycles : TBDAC is utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceutical chemistry .

- Potential Anticancer Properties : Preliminary studies suggest that TBDAC might possess anticancer properties due to its ability to interact with cellular targets .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl N,N-bis(prop-2-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIPHUBKNVVTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408412 | |

| Record name | tert-Butyl N,N-diallylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151259-38-0 | |

| Record name | tert-Butyl N,N-diallylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tert-butyl N,N-diallylcarbamate in the context of the provided research?

A1: this compound serves as a substrate in ring-closing metathesis (RCM) reactions catalyzed by ruthenium-alkylidene complexes []. This reaction efficiently forms cyclic carbamates, which are valuable building blocks in organic synthesis.

Q2: How does the use of a biphasic system with this compound improve the RCM reaction?

A2: Employing a biphasic system, such as [BDMIM][BF4]/heptane, with this compound enhances the RCM reaction by improving catalyst stability and enabling continuous flow processes []. The ionic catalyst remains largely in the ionic liquid phase, while the substrate resides in the organic phase. This separation facilitates catalyst recycling and minimizes contamination of the product with the catalyst.

Q3: Are there other substrates similar to this compound used in these reactions?

A3: Yes, the research demonstrates the versatility of the ruthenium-alkylidene catalyst by showcasing its activity with various dienes, including N,N-diallyltrifluoroacetamide, diethyl diallylmalonate, diethyl di(methallyl)malonate, N,N-diallylacetamide, diphenyldiallylsilane, and 1,7-octadiene []. This highlights the broad applicability of this catalytic system for RCM reactions with different substrates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.